Cas no 1893843-85-0 (6-chloro-2-(2,2-dimethylpropyl)imidazo1,2-apyridine)

6-Chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine is a heterocyclic organic compound featuring a fused imidazopyridine core with a chloro substituent at the 6-position and a neopentyl (2,2-dimethylpropyl) group at the 2-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances reactivity for further functionalization, while the bulky neopentyl moiety can influence selectivity in catalytic transformations. Its rigid imidazopyridine scaffold is of interest in medicinal chemistry for designing bioactive molecules, particularly targeting CNS disorders. The compound's stability and synthetic versatility make it suitable for research applications requiring precise structural modifications.
6-chloro-2-(2,2-dimethylpropyl)imidazo1,2-apyridine structure
1893843-85-0 structure
商品名:6-chloro-2-(2,2-dimethylpropyl)imidazo1,2-apyridine
CAS番号:1893843-85-0
MF:C12H15ClN2
メガワット:222.713901758194
CID:5961362
PubChem ID:117130658

6-chloro-2-(2,2-dimethylpropyl)imidazo1,2-apyridine 化学的及び物理的性質

名前と識別子

    • 6-chloro-2-(2,2-dimethylpropyl)imidazo1,2-apyridine
    • 6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine
    • 1893843-85-0
    • EN300-1197824
    • インチ: 1S/C12H15ClN2/c1-12(2,3)6-10-8-15-7-9(13)4-5-11(15)14-10/h4-5,7-8H,6H2,1-3H3
    • InChIKey: BQXUGSKZFWEZNS-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=NC(=CN2C=1)CC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 222.0923762g/mol
  • どういたいしつりょう: 222.0923762g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 17.3Ų

6-chloro-2-(2,2-dimethylpropyl)imidazo1,2-apyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1197824-10000mg
6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine
1893843-85-0
10000mg
$3315.0 2023-10-03
Enamine
EN300-1197824-0.5g
6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine
1893843-85-0
0.5g
$974.0 2023-06-08
Enamine
EN300-1197824-1.0g
6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine
1893843-85-0
1g
$1014.0 2023-06-08
Enamine
EN300-1197824-0.1g
6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine
1893843-85-0
0.1g
$892.0 2023-06-08
Enamine
EN300-1197824-100mg
6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine
1893843-85-0
100mg
$678.0 2023-10-03
Enamine
EN300-1197824-250mg
6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine
1893843-85-0
250mg
$708.0 2023-10-03
Enamine
EN300-1197824-500mg
6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine
1893843-85-0
500mg
$739.0 2023-10-03
Enamine
EN300-1197824-1000mg
6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine
1893843-85-0
1000mg
$770.0 2023-10-03
Enamine
EN300-1197824-0.25g
6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine
1893843-85-0
0.25g
$933.0 2023-06-08
Enamine
EN300-1197824-0.05g
6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine
1893843-85-0
0.05g
$851.0 2023-06-08

6-chloro-2-(2,2-dimethylpropyl)imidazo1,2-apyridine 関連文献

6-chloro-2-(2,2-dimethylpropyl)imidazo1,2-apyridineに関する追加情報

Recent Advances in the Study of 6-Chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine (CAS: 1893843-85-0)

The compound 6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine (CAS: 1893843-85-0) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This heterocyclic compound, featuring an imidazopyridine core with chloro and neopentyl substituents, has demonstrated promising pharmacological properties that warrant further investigation.

Recent studies have focused on the synthetic optimization of this compound, with particular attention to its role as a key intermediate in the development of novel therapeutic agents. A 2023 publication in the Journal of Medicinal Chemistry described an improved synthetic route that achieves 85% yield while minimizing byproduct formation, addressing previous challenges in large-scale production.

Pharmacological evaluations have revealed that 6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine exhibits selective binding affinity for certain kinase targets, particularly those involved in inflammatory pathways. In vitro studies using human cell lines showed potent inhibition of specific pro-inflammatory cytokines at micromolar concentrations, suggesting potential applications in autoimmune disease treatment.

The compound's pharmacokinetic properties were investigated in a recent preclinical study. Researchers found that the neopentyl substitution significantly enhances metabolic stability compared to analogous compounds with linear alkyl chains, while the chloro group at position 6 contributes to optimal membrane permeability. These characteristics make it a valuable scaffold for further structural optimization.

Current research directions include structure-activity relationship (SAR) studies to explore modifications at various positions on the imidazopyridine core. Preliminary results indicate that certain derivatives maintain the parent compound's favorable properties while achieving improved target selectivity. These findings were presented at the 2023 American Chemical Society National Meeting.

From a safety perspective, acute toxicity studies in animal models have shown that 6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine has an acceptable therapeutic index at pharmacologically relevant doses. However, chronic toxicity evaluations are still ongoing, with complete results expected in early 2024.

The compound's potential extends beyond therapeutic applications. Recent patent filings indicate its utility in diagnostic imaging, where radio-labeled derivatives are being developed as molecular probes for positron emission tomography (PET). This dual potential in both therapy and diagnostics makes 1893843-85-0 a particularly interesting candidate for translational research.

Future research directions will likely focus on clinical translation of the most promising derivatives, with several pharmaceutical companies reportedly initiating preclinical development programs. The unique combination of synthetic accessibility, favorable physicochemical properties, and biological activity positions this compound as a valuable tool for both basic research and drug discovery efforts.

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